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Compound of Interest

Compound Name: CTX-712

Cat. No.: B10831987

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, mechanism of
action, and preclinical efficacy of CTX-712, also known as Rogocekib. CTX-712 is a first-in-
class, orally bioavailable, and highly potent pan-inhibitor of CDC-like kinases (CLKSs), a family
of dual-specificity protein kinases that play a crucial role in the regulation of RNA splicing.
Dysregulation of RNA splicing is increasingly recognized as a hallmark of various cancers,
making CLK a compelling therapeutic target.

Chemical Structure and Properties

CTX-712 (Rogocekib) is a synthetic organic small molecule. Its chemical formula is
C19H17FNsO2 with a molecular weight of 408.40 g/mol . The structure features a 1H-
imidazo[4,5-b]pyridine scaffold.

IUPAC Name: (R)-2-(1-fluoroethyl)-5-((6-(4-methoxypyrrolo[2,1-f][1][2][3]triazin-5-yl)-2-methyl-
1H-imidazo[4,5-b]pyridin-1-yl)methyl)-1,3,4-oxadiazole[4]
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Figure 1: Chemical Structure of CTX-712 (Rogocekib).

Mechanism of Action: Targeting the Spliceosome
through CLK Inhibition

CTX-712 exerts its anti-neoplastic effects by inhibiting the kinase activity of the CLK family,
which includes CLK1, CLK2, CLK3, and CLK4. These kinases are critical for the
phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the
spliceosome, the cellular machinery responsible for RNA splicing.

By inhibiting CLKs, CTX-712 prevents the phosphorylation of SR proteins.[1][5] This disruption
of the normal phosphorylation cycle of SR proteins leads to global alterations in RNA splicing,
predominantly causing exon skipping.[5] The accumulation of these aberrant RNA transcripts
induces cellular stress, ultimately leading to cancer cell death.[5]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10831987?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.medchemexpress.com/ctx-712.html
https://www.bio-rad-antibodies.com/static/2019/protocols/detection-of-phosphorylated-proteins-by-western-blotting.pdf
https://www.bio-rad-antibodies.com/static/2019/protocols/detection-of-phosphorylated-proteins-by-western-blotting.pdf
https://www.bio-rad-antibodies.com/static/2019/protocols/detection-of-phosphorylated-proteins-by-western-blotting.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Nucleus

CTX-712 (Rogocekib)

Inhibition

CLKs (CLK1, CLK2, CLK3, CLK4)

Phosphorylation

SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6)

pre-mRNA

Promotes

Spliceosome Assembly and Function

Correctly Spliced mRNA Aberrantly Spliced mRNA (Exon Skipping)

Cellular Stress

Apoptosis

Click to download full resolution via product page

Figure 2: Proposed Signaling Pathway of CTX-712.
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Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of CTX-712.

Table 1: In Vitro Ki | Cell Line Inhibiti

Target ICs0 (NM) Cell Line ICs0 (M)
CLK1 0.69 K562 (CML) 0.15

CLK2 0.46 MV-4-11 (AML) 0.036

CLK3 3.4 Primary AML cells 0.078 (average)
CLK4 8.1 NCI-H1048 (SCLC) 0.075 (Glso)
DYRK1A 11

DYRK1B 1.3

Data sourced from[1]

[6]7]

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model

Dosing Schedule

NCI-H1048 (SCLC)

25, 37.5, 50 mg/kg, PO, BID,

twice weekly for 14 days

Significant, dose-dependent
antitumor effects. T/C value of
6.2% at 50 mg/kg on day 14.

[6]L7]

SRSF2 mutant PDX (AML)

6.25, 12.5 mg/kg, PO, for two

weeks

Significant dose-dependent
tumor reduction and increased

survival.[1]

PO: Per os (by mouth), BID:
Bis in die (twice a day), T/C:

Treatment/Control

Experimental Protocols

Detailed methodologies for key experiments are provided below.
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In Vitro CLK2 Kinase Inhibition Assay (LANCE Ultra TR-
FRET)

This protocol is a representative method based on the LANCE Ultra Kinase Assay platform.
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Reagent Preparation
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Figure 3: Experimental Workflow for CLK2 Kinase Inhibition Assay.
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Methodology:

e Reagent Preparation:

o Prepare a 2X working solution of recombinant CLK2 enzyme in kinase buffer (e.g., 50 mM
HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

o Prepare a 4X working solution of ULight™-labeled peptide substrate in kinase buffer.

o Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should
be at or near the Km for CLK2.

o Perform serial dilutions of CTX-712 in a suitable solvent (e.g., DMSO) and then dilute in
kinase buffer to create 4X working solutions.

o Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.

o Prepare a 4X detection solution containing a Europium-labeled anti-phospho-substrate
antibody in LANCE Detection Buffer.

¢ Kinase Reaction:

o

In a 384-well microplate, add 2.5 pL of the 4X CTX-712 dilution.

[¢]

Add 2.5 pL of the 4X ULight-peptide substrate.

[e]

Add 5 pL of the 2X CLK2 enzyme solution.

[e]

Initiate the reaction by adding 2.5 pL of the 4X ATP solution.

o

Incubate the plate at room temperature for 60 minutes.

o Detection:

o Stop the reaction by adding 5 pL of the 4X EDTA stop solution.

o Incubate for 5 minutes at room temperature.

o Add 5 pL of the 4X Eu-antibody detection solution.
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o Incubate for 60 minutes at room temperature, protected from light.

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm
and 615 nm. The ratio of these signals is used to calculate the degree of substrate
phosphorylation.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol is a representative method for analyzing the phosphorylation status of SR
proteins in cell lysates.

Methodology:

e Cell Culture and Lysis:

o

Culture NCI-H1048 cells to 70-80% confluency.

[¢]

Treat cells with various concentrations of CTX-712 or vehicle control for a specified time.

[¢]

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and
phosphatase inhibitors.

[¢]

Clarify the lysate by centrifugation and determine the protein concentration using a BCA
assay.

e SDS-PAGE and Protein Transfer:
o Denature protein lysates by boiling in Laemmli sample buffer.
o Separate proteins by SDS-PAGE on a polyacrylamide gel.
o Transfer the separated proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for phosphorylated SR proteins
(e.g., anti-pan-phospho-SR) overnight at 4°C.
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o Wash the membrane three times with TBST.
o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

e Detection:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize
using a chemiluminescence imaging system.

o To ensure equal protein loading, the membrane can be stripped and re-probed with an
antibody against a housekeeping protein (e.g., GAPDH or 3-actin).

NCI-H1048 Xenograft Model

This protocol outlines a representative in vivo efficacy study.
Methodology:
e Cell Implantation:

o Harvest NCI-H1048 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of
RPMI-1640 and Matrigel).

o Subcutaneously inject the cell suspension into the flank of immunocompromised mice
(e.g., female athymic nude mice).

e Tumor Growth and Treatment:
o Monitor tumor growth regularly using calipers.

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer CTX-712 orally at the desired doses (e.qg., 25, 37.5, and 50 mg/kg) on a
specified schedule (e.g., twice daily, twice a week). The vehicle control group receives the
formulation without the active compound.
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» Efficacy Evaluation:
o Measure tumor volume and body weight throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, histological analysis, or biomarker assessment).

o Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the
treated group to the control group (T/C) to assess efficacy.

Conclusion

CTX-712 (Rogocekib) is a promising, orally bioavailable pan-CLK inhibitor with a well-defined
mechanism of action centered on the disruption of RNA splicing. Its potent in vitro and in vivo
anti-tumor activity, particularly in models with splicing factor mutations, underscores its potential
as a novel therapeutic agent for a range of malignancies. The data and protocols presented in
this guide provide a comprehensive resource for researchers and drug development
professionals interested in the further investigation and clinical development of CTX-712 and
other modulators of the spliceosome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Molecular Architecture and Mechanism
of CTX-712: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831987#investigating-the-chemical-structure-of-
Ctx-712]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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